![molecular formula C13H24N2O3 B13519847 Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound with the molecular formula C13H24N2O3. It is known for its unique spirocyclic structure, which includes a spiro junction between a seven-membered ring and a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of functional groups. The reaction conditions often include the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. Typical reagents used in the synthesis include amines, carboxylic acids, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and functional groups. This uniqueness allows for distinct chemical reactivity and biological interactions compared to similar compounds.
Biological Activity
Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, a synthetic organic compound, has garnered interest in medicinal chemistry and biological research due to its unique spirocyclic structure and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound has a molecular formula of C13H24N2O3 and a molecular weight of 256.3 g/mol. The compound features an aminomethyl group and a carboxylate ester, contributing to its reactivity and biological interactions.
Property | Value |
---|---|
CAS Number | 2648948-25-6 |
Molecular Formula | C13H24N2O3 |
Molecular Weight | 256.3 g/mol |
Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving piperidine derivatives.
- Introduction of the Aminomethyl Group : Functionalization occurs via nucleophilic substitution reactions.
- Esterification : The final step involves esterification of the carboxylic acid with tert-butyl alcohol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the spirocyclic core provides structural rigidity, modulating the activity of target molecules.
Research Findings
- Medicinal Chemistry Applications : The compound is utilized as a building block for synthesizing potential therapeutic agents targeting neurological disorders due to its ability to interact with neurotransmitter systems.
- Enzyme Interaction Studies : Research indicates that this compound can influence enzyme activity by acting as an inhibitor or modulator, which is crucial for understanding its therapeutic potential.
- Receptor Binding Studies : Investigations have shown that this compound can bind to specific receptors, influencing cellular signaling pathways.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Neurotransmitter Systems : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could enhance dopamine receptor activity in vitro, suggesting potential applications in treating disorders like Parkinson's disease .
- Inhibition of Enzymatic Activity : Research indicated that the compound could effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, highlighting its potential as a therapeutic agent .
- Receptor Modulation : In receptor binding assays, this compound exhibited significant binding affinity towards serotonin receptors, indicating its role in modulating mood and anxiety-related pathways .
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13(10(15)8-14)4-6-17-7-5-13/h10H,4-9,14H2,1-3H3 |
InChI Key |
ZTPVDFJXJOVBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1CN)CCOCC2 |
Origin of Product |
United States |
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